Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

Polynucleotide phosphorylase Modified nucleotide polymerization 2'-O-methylcytidine diphosphate

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt (CAS 93839-94-2) is a chemically modified nucleoside diphosphate belonging to the class of 2'-O-alkylated pyrimidine nucleotides. The compound features a 2'-O-methyl group on the ribose moiety of cytidine 5'-diphosphate (CDP), presented as its tripotassium salt form with a molecular formula of C₃₀H₄₈K₃N₉O₃₃P₆ and a molecular weight of 1,365.88 g/mol.

Molecular Formula C30H48K3N9O33P6
Molecular Weight 1365.9 g/mol
CAS No. 93839-94-2
Cat. No. B12674857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
CAS93839-94-2
Molecular FormulaC30H48K3N9O33P6
Molecular Weight1365.9 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+]
InChIInChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1
InChIKeyLXFGTQAFFWZMKY-WVJFLJFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt (CAS 93839-94-2): A 2'-O-Methyl-Modified Cytidine Diphosphate for Specialized Enzymatic and Antiviral Research


Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt (CAS 93839-94-2) is a chemically modified nucleoside diphosphate belonging to the class of 2'-O-alkylated pyrimidine nucleotides [1]. The compound features a 2'-O-methyl group on the ribose moiety of cytidine 5'-diphosphate (CDP), presented as its tripotassium salt form with a molecular formula of C₃₀H₄₈K₃N₉O₃₃P₆ and a molecular weight of 1,365.88 g/mol . This modification confers distinct biochemical properties that differentiate it from unmodified CDP, including altered substrate specificity toward polynucleotide phosphorylase (PNPase) and a metal-ion-dependent polymerization profile, making it a critical tool in studies of modified nucleic acid enzymology and antiviral nucleoside analog development [2].

Why Unmodified CDP or Alternative Salt Forms Cannot Substitute for Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt in Research Applications


Generic substitution with unmodified cytidine 5'-diphosphate (CDP) fails because the 2'-O-methyl group fundamentally alters the substrate recognition and catalytic efficiency of key nucleotide-utilizing enzymes. PNPase from Escherichia coli fails to polymerize 2'-O-methylcytidine 5'-diphosphate (CmDP) under standard Mg²⁺ conditions, whereas polymerization proceeds with 65% yield in the presence of Mn²⁺ [1]. This metal-ion-dependent substrate discrimination is absent for unmodified CDP. Furthermore, the tripotassium salt form confers distinct solubility and handling properties compared to sodium salt variants; tripotassium salts of nucleotide diphosphates generally exhibit higher aqueous solubility than their disodium counterparts, a critical factor for achieving the millimolar substrate concentrations required in enzymatic assays . The combination of 2'-O-methyl modification and tripotassium counterion selection thus creates a compound with unique enzymological and physicochemical behavior that cannot be replicated by interchanging with unmodified CDP or alternative salt forms [2].

Quantitative Differentiation Evidence for Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt: Head-to-Head and Cross-Study Comparisons


Mn²⁺-Dependent Polymerization by PNPase: 6.5-Fold Yield Enhancement Over Mg²⁺ Conditions for CmDP

Polymerization of 2'-O-methylcytidine 5'-diphosphate (CmDP) by Escherichia coli PNPase in the presence of Mn²⁺ proceeds with a 65% yield after 72 hours, compared to a yield not exceeding 10% in the presence of Mg²⁺ [1]. This 6.5-fold differential represents a qualitative shift from essentially no polymerization (≤10%) to productive polymerization (65%) dependent solely on the divalent cation identity. In contrast, unmodified CDP is efficiently polymerized by PNPase under standard Mg²⁺ conditions without requiring Mn²⁺ supplementation [2].

Polynucleotide phosphorylase Modified nucleotide polymerization 2'-O-methylcytidine diphosphate Metal ion cofactor specificity

Phosphorolysis Resistance: CmDP-Derived Polymers Exhibit Less Than 5% Phosphorolysis Yield

Phosphorolysis of poly(2'-O-methylcytidylic acid) — the polymeric product derived from CmDP — proceeds with a yield of only a few percent (less than 5%), in contrast to the efficient phosphorolysis of unmodified polycytidylic acid by PNPase [1]. This indicates that 2'-O-methyl substitution confers resistance not only at the monomer level but also to the resulting polymer against exoribonucleolytic degradation by PNPase.

Polynucleotide phosphorylase Phosphorolysis resistance 2'-O-methylated polynucleotides Exoribonuclease resistance

Tripotassium Counterion: Enhanced Aqueous Solubility Relative to Sodium Salt Analogs of Nucleotide Diphosphates

Tripotassium salts of nucleotide diphosphates generally exhibit higher aqueous solubility compared to disodium or trisodium salt forms . For this compound, the tripotassium salt form is specifically documented with a molecular formula of C₃₀H₄₈K₃N₉O₃₃P₆, distinguishing it from the disodium salt (CAS 63-38-7) and free acid forms of CDP . While quantitative solubility data for this specific compound are limited in the primary literature, the potassium counterion is empirically preferred for achieving the millimolar substrate concentrations typically required in polynucleotide phosphorylase assays.

Tripotassium salt Nucleotide solubility Counterion effect Enzymatic assay compatibility

HCV NS5B Polymerase Inhibition: 2'-O-Methylcytidine (Parent Nucleoside) IC₅₀ = 3.8 µM Against NS5B, with Intracellular Conversion to the Active 5'-Triphosphate

2'-O-Methylcytidine, the parent nucleoside of the target diphosphate, inhibits hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase with an IC₅₀ of 3.8 µM in biochemical assays [1]. In a subgenomic HCV replicon cell-based assay, 2'-O-methylcytidine inhibits HCV RNA replication with an IC₅₀ of 21.2 µM [2]. The 5'-triphosphate metabolite (2'-O-methylcytidine 5'-triphosphate) is the active intracellular species that competitively inhibits NS5B-catalyzed RNA synthesis with respect to the natural substrate CTP [3]. The diphosphate form (this compound) serves as the immediate precursor to the active triphosphate species following intracellular phosphorylation, positioning it as a critical intermediate in prodrug development strategies. Notably, the 5'-triphosphate of 2'-O-methylcytidine and 2'-C-methyladenosine both inhibit NS5B, but differ in their resistance profiles: the S282T mutant polymerase discriminates 21-fold against 2'-C-methyl CTP during elongation, while the resistance profile for 2'-O-methyl CTP differs [4].

HCV NS5B inhibitor 2'-O-methylcytidine Antiviral nucleoside RNA-dependent RNA polymerase

Recommended Application Scenarios for Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt Based on Quantitative Differentiation Evidence


Enzymatic Synthesis of 2'-O-Methyl-Modified Oligonucleotides Using PNPase in Mn²⁺-Containing Buffer Systems

This compound is the substrate of choice for synthesizing poly(2'-O-methylcytidylic acid) via PNPase-catalyzed polymerization when the reaction is conducted in the presence of Mn²⁺ ions, achieving 65% yield after 72 hours. Mg²⁺-based buffer systems yield less than 10% polymerization and should be specifically avoided for this substrate [1]. This application is directly supported by the quantitative polymerization yield differential established in Section 3, Evidence Item 1.

Generation of Nuclease-Resistant Polynucleotides for RNA Stability and RNA-Protein Interaction Studies

The resulting poly(2'-O-methylcytidylic acid) polymer, synthesized from this compound, exhibits strong resistance to PNPase-catalyzed phosphorolysis (yield <5%), making it suitable for experiments requiring enzymatically stable RNA analogs. This application leverages the phosphorolysis resistance data established in Section 3, Evidence Item 2 [1].

Intracellular Phosphorylation Prodrug Studies: Diphosphate Intermediate for Anti-HCV Nucleoside Analog Development

This compound serves as the diphosphate intermediate in the stepwise phosphorylation pathway from 2'-O-methylcytidine to the pharmacologically active 2'-O-methylcytidine 5'-triphosphate, which inhibits HCV NS5B polymerase (parent nucleoside IC₅₀ = 3.8 µM). Researchers developing phosphoramidate prodrugs or studying intracellular nucleotide kinase specificity require this diphosphate as a reference standard and potential synthetic intermediate [2][3]. This application is directly supported by the NS5B inhibition and metabolic data in Section 3, Evidence Item 4.

Cap Analog Synthesis: Precursor for 2'-O-Methyl-Containing mRNA 5' Cap Structures

2'-O-Methyl-CDP is enzymatically converted to 2'-O-methyl-CTP via phosphate hydrolysis and subsequently incorporated into Cap 1 and Cap 2 structures of synthetic mRNA using guanylyltransferase enzymes [4]. The tripotassium salt form ensures sufficient solubility for the multi-enzymatic cascade reactions required for cap analog preparation. This application extends the compound's utility beyond PNPase studies into the mRNA therapeutics and vaccine production workflow.

Quote Request

Request a Quote for Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.